molecular formula C16H19N3O3S B2779979 Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 952986-90-2

Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2779979
CAS No.: 952986-90-2
M. Wt: 333.41
InChI Key: JALBCMUTBTZJNL-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

ethyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-11-7-5-6-8-13(11)18-14(20)9-12-10-23-15(17-12)19-16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALBCMUTBTZJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death . In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby reducing tumor growth .

Biological Activity

Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article reviews its biological activity based on recent research findings, including data tables, case studies, and detailed analyses.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, an ethyl group, and a carbamate moiety. Its structural formula can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in cancer treatment. The compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA431 (human epidermoid carcinoma)15Induction of apoptosis
This compoundU251 (human glioblastoma)12Inhibition of Bcl-2 protein

The compound's mechanism appears to involve the induction of apoptosis through the modulation of survival proteins like Bcl-2, which is critical in cancer cell survival.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study investigated its effects on ethanol-induced teratogenicity in zebrafish models.

Case Study: Zebrafish Model

The study evaluated the compound's ability to mitigate oxidative stress and morphological defects caused by ethanol exposure. The findings indicated that:

  • Concentration-dependent effects : At concentrations of 50, 100, and 150 µM, the compound significantly reduced oxidative damage.
  • Behavioral improvements : Treated larvae exhibited improved locomotion and reduced mortality rates compared to the control group.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a phosphodiesterase type 5 (PDE5) inhibitor, which plays a role in vascular regulation and has implications for erectile dysfunction treatments.
    • Table 2: PDE5 Inhibition Data
    CompoundPDE5 Activity Score
    This compoundHigh
  • Antioxidant Properties : The compound enhances antioxidant defenses, reducing oxidative stress associated with various pathological conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how are intermediates monitored?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation, carbamate coupling, and amide bond formation. For example, intermediates can be tracked via thin-layer chromatography (TLC) and characterized using NMR spectroscopy for functional group confirmation . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to improve yield, as seen in analogous carbamate syntheses using supercritical CO₂ to enhance selectivity .

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies key groups like the thiazole ring (δ ~7–8 ppm for protons) and carbamate carbonyl (δ ~155–160 ppm for carbon). X-ray crystallography may resolve stereochemistry in crystalline forms . For purity assessment, HPLC with UV detection (λ ~254 nm) is advised .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to evaluate antiproliferative effects. Include oxidative stress markers (e.g., ROS levels, glutathione depletion) based on evidence from ethyl carbamate analogs inducing G1 phase arrest via oxidative pathways . Parallel antimicrobial screening (e.g., broth microdilution against S. aureus and E. coli) is recommended due to thiazole’s known activity .

Advanced Research Questions

Q. What strategies resolve contradictions in observed biological activities between this compound and its structural analogs?

  • Methodological Answer :

  • Step 1 : Compare functional group contributions using SAR tables. For example, replace the 2-ethylphenyl group with 4-carbamoylphenyl (as in ) to test target selectivity.
  • Step 2 : Conduct molecular docking against enzymes like COX-2 or kinases (e.g., EGFR) to identify binding affinities. Analog studies show thiazole-carbamates interact via π-stacking and hydrogen bonding .
  • Step 3 : Validate hypotheses with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How can mechanistic studies differentiate between apoptotic and necrotic cell death induced by this compound?

  • Methodological Answer :

  • Flow Cytometry : Use Annexin V-FITC/PI staining to quantify apoptosis vs. necrosis.
  • Western Blotting : Measure caspase-3/7 activation (apoptosis) and HMGB1 release (necrosis).
  • Metabolic Profiling : LC-MS-based metabolomics can track ATP depletion and lactate accumulation, distinguishing death pathways .

Q. What experimental designs optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin complexes.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) improves bioavailability, as demonstrated for similar thiazole derivatives .

Contradictions and Future Directions

  • Safety Data Gap : No toxicity profile exists for the target compound, though ethyl carbamate analogs show liver toxicity . Prioritize acute toxicity studies (OECD 423) in rodents.
  • Mechanistic Ambiguity : Conflicting reports on thiazole-carbamates’ primary targets (enzymes vs. receptors). Use CRISPR-Cas9 knockouts to identify critical pathways .

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